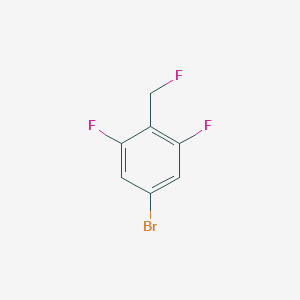

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene

Description

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOCUBCAODEVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1,3-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 5-amino-1,3-difluoro-2-(fluoromethyl)benzene or 5-thio-1,3-difluoro-2-(fluoromethyl)benzene.

Oxidation: Formation of 5-bromo-1,3-difluoro-2-(fluoromethyl)benzoic acid or 5-bromo-1,3-difluoro-2-(fluoromethyl)benzaldehyde.

Reduction: Formation of 5-bromo-1,3-difluoro-2-(hydroxymethyl)benzene.

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1,3-difluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a fluoromethyl group.

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethyl group.

2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine atoms.

Uniqueness

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. The fluoromethyl group adds further versatility, making it a valuable compound for various synthetic and research applications.

Biological Activity

5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Formula: C7H4BrF3

Molecular Weight: 227.01 g/mol

IUPAC Name: this compound

The presence of multiple halogen atoms in its structure is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity and modulate the electronic properties of the compound, potentially leading to increased binding affinity for specific biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar fluorinated benzene derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

Fluorinated compounds are frequently investigated for their anticancer potential. In vitro studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression. Specific studies have reported IC50 values in the micromolar range for related compounds, suggesting a promising avenue for further exploration in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated compounds, including derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL against various bacterial strains .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple fluorinated benzene derivatives, this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 25 µM and 30 µM respectively .

Table 1: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.